2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid
Overview
Description
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound has a molecular formula of C7H11N3O2S and a molecular weight of 201.25 g/mol . The triazole ring is known for its diverse biological activities, making this compound of significant interest in various fields of scientific research .
Mechanism of Action
Keep in mind that this information is based on existing knowledge, and new findings may emerge in the future . If you have any additional questions or need further clarification, feel free to ask! 😊
Preparation Methods
The synthesis of 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide with propyl isothiocyanate, followed by the reaction with chloroacetic acid . The reaction conditions often include the use of solvents such as ethanol or water, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Chemical Reactions Analysis
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the sulfanyl group in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The triazole ring can also participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents . These reactions are typically carried out under mild conditions to prevent the decomposition of the triazole ring.
Scientific Research Applications
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, compounds containing the 1,2,4-triazole ring have been shown to exhibit significant antibacterial, antifungal, and antiviral activities . This makes this compound a potential candidate for the development of new antimicrobial agents. Additionally, the compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory conditions .
Comparison with Similar Compounds
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid can be compared with other similar compounds containing the 1,2,4-triazole ring. Some of these compounds include 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 3-(4-fluorobenzylsulfanyl)-4H-1,2,4-triazole . While these compounds share the triazole ring, they differ in their substituents, which can significantly affect their biological activities and chemical properties . The presence of the propyl and sulfanyl groups in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
2-(3-propyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-5-8-9-7(13)10(5)4-6(11)12/h2-4H2,1H3,(H,9,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKLBQBIIALMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180974 | |
Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853723-94-1 | |
Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853723-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.